Product packaging for 3-Chloro-4-ethylphenol(Cat. No.:CAS No. 1243290-06-3)

3-Chloro-4-ethylphenol

Cat. No.: B3224977
CAS No.: 1243290-06-3
M. Wt: 156.61 g/mol
InChI Key: KAAUEKCDBCEPPL-UHFFFAOYSA-N
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Description

3-Chloro-4-ethylphenol is a halogenated derivative of phenol (B47542), characterized by the presence of a chlorine atom and an ethyl group attached to the aromatic ring. Its specific substitution pattern imparts a unique set of physicochemical properties that distinguish it from its isomers and other related compounds. While not as extensively documented as some other chlorinated phenols, it holds a place of interest in various scientific and industrial domains.

The investigation and application of chlorinated phenols date back to the early 20th century. Initially, these compounds garnered attention for their potent antimicrobial properties. This led to their widespread use as disinfectants, antiseptics, and preservatives in a variety of products, including those for household and hospital use. Pentachlorophenol, for instance, was used as a wood preservative as early as 1936.

Over the decades, the applications of chlorinated phenols expanded significantly. They became crucial intermediates in the chemical industry for the synthesis of a range of other products, including pesticides, herbicides, and dyes. For example, 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide, is synthesized from 2,4-dichlorophenol. The fungicidal properties of compounds like 2,4,5-trichlorophenol (B144370) were utilized for leather and wood treatment.

As analytical techniques became more sophisticated, the research focus on chlorinated phenols evolved. Scientists began to study their environmental presence, metabolic pathways, and the structure-activity relationships that govern their chemical and biological behavior. This shift has led to a more nuanced understanding of this class of compounds, moving beyond their initial applications to a more detailed exploration of their chemical reactivity and potential for new uses.

The molecular structure of this compound consists of a benzene (B151609) ring bonded to a hydroxyl group (-OH), a chlorine atom (-Cl), and an ethyl group (-C2H5). The nomenclature "this compound" indicates that the chlorine atom is at the third position and the ethyl group is at the fourth position relative to the hydroxyl group on the aromatic ring. This specific arrangement of substituents dictates its chemical reactivity and physical properties.

Table 1: Physicochemical Properties of this compound

Property Value
IUPAC Name This compound
Molecular Formula C8H9ClO
Molecular Weight 156.61 g/mol
Canonical SMILES CCC1=C(C=C(C=C1)O)Cl
InChI Key KAAUEKCDBCEPPL-UHFFFAOYSA-N
CAS Number 1243290-06-3
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 1
Exact Mass 156.0341926

| Monoisotopic Mass | 156.0341926 |

Data sourced from PubChem CID 18419379 nih.gov

Isomerism is a critical concept in the study of this compound. Isomers are compounds that have the same molecular formula but different structural arrangements. The isomers of this compound include several other chloroethylphenols where the chlorine and ethyl groups are located at different positions on the phenol ring. The position of these functional groups can significantly influence the compound's physical properties, chemical reactivity, and biological activity. For instance, 4-Chloro-3-ethylphenol (B1220485) is a known ryanodine (B192298) receptor antagonist used as a research tool in the study of malignant hyperthermia. sigmaaldrich.comscbt.com

Table 2: Selected Isomers of this compound

Compound Name Molecular Formula CAS Number
2-Chloro-4-ethylphenol C8H9ClO 18980-00-2
4-Chloro-2-ethylphenol C8H9ClO 18979-90-3
4-Chloro-3-ethylphenol C8H9ClO 14143-32-9
2-Chloro-5-ethylphenol C8H9ClO 90378-59-9

In the broad landscape of industrial chemistry, chlorinated phenols serve as important building blocks. While specific, large-scale industrial applications of this compound are not as prominently documented as those of its isomers, its structural motifs suggest its potential as an intermediate in organic synthesis. The presence of the reactive phenol and chloro-substituted aromatic ring allows for a variety of chemical transformations.

Patent literature includes mentions of "this compound" as a component in disinfectant compositions, highlighting its potential utility as a biocidal agent. google.com This aligns with the historical use of chlorinated phenols as antimicrobial agents. Its structural similarity to other commercially significant compounds, such as 4-chloro-3-methylphenol (B1668792) (PCMC), which is used as a disinfectant and preservative, further suggests its potential in similar applications. atamankimya.com

The synthesis of more complex molecules often relies on the availability of functionalized precursors. The hydroxyl and chloro groups on the this compound ring provide handles for further chemical modification, making it a potentially valuable intermediate for chemists developing new pharmaceuticals, agrochemicals, or specialty polymers. For example, a European patent mentions 3-ethylphenol (B1664133) derivatives in the synthesis of carboxylic acid derivatives, indicating the utility of such substituted phenols in creating more complex chemical structures. googleapis.com

The current research landscape for many chemical compounds, including this compound, is often driven by the search for new materials and molecules with specific functionalities. While dedicated research articles focusing solely on this compound are not abundant, its presence is noted in broader studies and patent literature, often in the context of developing new chemical entities.

Patents related to the preparation of other chemical intermediates sometimes include processes that could potentially be adapted for the synthesis of this compound or its derivatives. For instance, a patent for producing 3-chloro-4-fluoronitrobenzene, an intermediate for medicines and agricultural chemicals, details chlorination processes of substituted benzenes. google.com This type of research into regioselective halogenation is crucial for the efficient synthesis of specifically substituted compounds like this compound.

Furthermore, the general interest in the biological activity of halogenated phenols continues to be an emerging trend. The well-documented activity of its isomer, 4-Chloro-3-ethylphenol, as a ryanodine receptor antagonist, suggests that other isomers, including this compound, could be of interest for screening in various biological assays. sigmaaldrich.comscbt.comnih.gov The exploration of structure-activity relationships among isomers is a common strategy in drug discovery and could lead to future research involving this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9ClO B3224977 3-Chloro-4-ethylphenol CAS No. 1243290-06-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4-ethylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c1-2-6-3-4-7(10)5-8(6)9/h3-5,10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAAUEKCDBCEPPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Preparative Routes to 3 Chloro 4 Ethylphenol and Its Analogues

Direct Chlorination Strategies for Phenolic Substrates

Direct chlorination of a pre-existing phenolic substrate is often the most straightforward approach to synthesizing chlorinated phenols. This method involves an electrophilic aromatic substitution reaction where a chlorinating agent attacks the electron-rich phenol (B47542) ring. The primary challenge in this approach is controlling the regioselectivity, as the hydroxyl group is a strong ortho-, para-directing group, which can lead to a mixture of isomers.

Regioselective Chlorination of Ethylphenols

The synthesis of 3-Chloro-4-ethylphenol via direct chlorination logically starts with 4-ethylphenol (B45693). The hydroxyl (-OH) and ethyl (-CH₂CH₃) groups on the benzene (B151609) ring direct incoming electrophiles to specific positions. The hydroxyl group is a powerful activating group that directs substitution to the ortho and para positions relative to itself. The ethyl group is a weaker activating group, also directing ortho and para.

In the case of 4-ethylphenol, the para position is blocked by the ethyl group. The hydroxyl group, therefore, strongly directs chlorination to the two ortho positions (positions 2 and 6) and the ethyl group directs to the meta positions relative to itself (positions 3 and 5). The powerful directing effect of the hydroxyl group means that chlorination will occur ortho to it, at the 3-position (which is also meta to the ethyl group).

The reaction of phenol with chlorine typically proceeds through a stepwise substitution at the 2, 4, and 6 positions. gfredlee.com Initially, phenol is chlorinated to form 2-chlorophenol (B165306) and 4-chlorophenol (B41353). gfredlee.com Subsequent reactions can lead to dichlorinated and trichlorinated products. gfredlee.comnih.gov Controlling the reaction to achieve mono-chlorination at a specific position requires careful selection of reagents and conditions.

Influence of Catalysts and Reagents on Chlorination Selectivity (e.g., SO₂Cl₂/FeCl₃)

The choice of chlorinating agent and catalyst is paramount in controlling the regioselectivity of the chlorination of phenols. Common chlorinating agents include chlorine gas (Cl₂), sulfuryl chloride (SO₂Cl₂), and N-chlorosuccinimide (NCS). Lewis acid catalysts like ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) are often employed to enhance the electrophilicity of the chlorinating agent. atlas.org

Sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid such as ferric chloride (FeCl₃) or aluminum chloride is an effective system for the chlorination of phenols. researchgate.net This combination can influence the ratio of ortho to para isomers. For instance, the synthesis of 4-Chloro-3-ethylphenol (B1220485), an isomer of the target compound, can be achieved by the chlorination of 3-ethylphenol (B1664133) using SO₂Cl₂ in the presence of FeCl₃ in a carbon tetrachloride solvent. researchgate.net This demonstrates the utility of this reagent system in achieving specific isomers. The catalyst facilitates the reaction, which may involve the formation of a more potent electrophilic chlorine species. ucwv.edu The regiochemical outcome is a result of the interplay between the electronic directing effects of the substituents and the steric hindrance around the potential reaction sites.

Catalyst/Reagent SystemSubstrateMajor Product(s)Selectivity Notes
Cl₂/FeCl₃ Phenolortho-chlorophenol, para-chlorophenolClassic electrophilic aromatic substitution, often yields mixtures. atlas.org
SO₂Cl₂/FeCl₃ 3-Ethylphenol4-Chloro-3-ethylphenolDemonstrates regioselectivity based on starting isomer. researchgate.net
NCS/Thiourea Catalyst Various Phenolsortho- or para-chlorophenolCatalyst choice can dramatically shift regioselectivity, favoring either ortho (up to 10:1) or para (up to 20:1) isomers. scientificupdate.com

Multi-step Synthetic Sequences for this compound

When direct chlorination does not provide the desired isomer in sufficient purity or yield, multi-step synthetic sequences are employed. These routes offer greater control over substituent placement by building the molecule through a series of reliable and well-understood reactions.

Sandmeyer Reaction Pathways for Halogenated Phenols

The Sandmeyer reaction is a versatile method for introducing a variety of substituents, including halogens, onto an aromatic ring. wikipedia.orggeeksforgeeks.org The reaction proceeds via an aryl diazonium salt, which is typically prepared from a primary aromatic amine. geeksforgeeks.orglscollege.ac.in This intermediate is then treated with a copper(I) salt (e.g., CuCl, CuBr) to replace the diazonium group with the corresponding halide. wikipedia.orgbyjus.com

A plausible Sandmeyer pathway to a chloro-ethylphenol could start from an appropriate amino ethylphenol. For example, to synthesize this compound, one could envision a route starting from 3-amino-4-ethylphenol. Diazotization followed by treatment with CuCl would replace the amino group with a chloro group.

Alternatively, a related process can be used to introduce the hydroxyl group. A synthesis for the analogue 3-chloro-4-methylphenol (B1346567) has been demonstrated starting from 3-chloro-4-methylaniline. prepchem.com This process involves:

Diazotization: The starting amine (3-chloro-4-methylaniline) is treated with sodium nitrite (B80452) (NaNO₂) in a strong acid like sulfuric acid at low temperatures (5-10 °C) to form the corresponding diazonium salt. prepchem.com

Hydrolysis: The resulting diazonium salt solution is then added to hot aqueous acid (e.g., sulfuric acid at 105-110 °C). prepchem.com This step hydrolyzes the diazonium salt, replacing the -N₂⁺ group with a hydroxyl (-OH) group and releasing nitrogen gas, yielding the target phenol. wikipedia.orglscollege.ac.in

This general approach provides a powerful alternative to direct electrophilic substitution, allowing for the synthesis of isomers that are difficult to access otherwise.

Hydroxylation and Subsequent Halogenation Approaches

Another multi-step strategy involves introducing the hydroxyl and chloro substituents in separate, controlled steps. This can involve the hydroxylation of a pre-functionalized chloro-aromatic compound or the halogenation of a specific hydroxylated intermediate.

One modern and efficient method for the synthesis of phenols involves the ipso-hydroxylation of arylboronic acids. nih.govorganic-chemistry.org This approach offers a green and highly efficient route to substituted phenols. nih.govresearchgate.netrsc.org A potential pathway to this compound using this method would be:

Synthesis of the Arylboronic Acid: Start with 1-chloro-2-ethylbenzene. This compound would undergo borylation to install a boronic acid [-B(OH)₂] group at the desired position, yielding (3-chloro-4-ethylphenyl)boronic acid.

Ipso-Hydroxylation: The arylboronic acid is then oxidized to replace the boronic acid group with a hydroxyl group. This transformation can be achieved using various oxidizing agents, such as hydrogen peroxide (H₂O₂), often under mild, metal-free conditions. nih.govorganic-chemistry.org This method is valued for its high functional group tolerance and excellent yields. nih.gov

This sequence allows for the precise installation of the hydroxyl group, avoiding the regioselectivity issues associated with direct electrophilic attack on an activated ring.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to reduce environmental impact and improve safety. In the context of synthesizing this compound, several strategies can be considered.

The ipso-hydroxylation of arylboronic acids is a prime example of a greener synthetic route. nih.govresearchgate.net These methods often utilize:

Benign Solvents: Reactions can be performed in environmentally friendly solvents like ethanol (B145695) or water, replacing hazardous chlorinated solvents. nih.govresearchgate.net

Safe Oxidants: Aqueous hydrogen peroxide (H₂O₂) is a commonly used oxidant, which produces water as its only byproduct, making it a much greener alternative to many traditional metal-based oxidants. nih.govorganic-chemistry.org

Mild Conditions: Many of these reactions proceed efficiently at room temperature, reducing energy consumption. nih.govrsc.org

High Atom Economy: The reactions are often high-yielding and can be performed without the need for chromatographic purification, which minimizes waste generation. nih.govresearchgate.net

Scale-up Considerations and Process Optimization in this compound Production

The transition from laboratory-scale synthesis to industrial production of this compound necessitates careful consideration of several factors to ensure a safe, efficient, and cost-effective process. Process optimization is crucial for maximizing yield, minimizing waste, and ensuring the final product meets the required purity standards.

For the diazotization route , key scale-up challenges include:

Heat Management: The nitration and diazotization steps are highly exothermic and require precise temperature control to prevent runaway reactions and the formation of unwanted byproducts. Industrial-scale reactors must have efficient cooling systems.

Handling of Hazardous Materials: This route involves the use of strong acids (nitric and sulfuric acid) and the formation of potentially unstable diazonium salts. Robust safety protocols and specialized equipment are essential.

Waste Stream Management: The process generates significant acidic and aqueous waste streams that require proper neutralization and treatment before disposal.

For the direct chlorination route , the primary challenges in scaling up are:

Regioselectivity Control: Achieving a high yield of the desired 3-chloro isomer over the 2-chloro isomer is critical. On a large scale, even small variations in reaction conditions can significantly alter the isomer ratio, leading to complex and costly separation processes.

Catalyst Selection and Recovery: The choice of catalyst to enhance para-selectivity is a key optimization parameter. mdpi.com For industrial applications, the catalyst should be robust, easily separable from the reaction mixture, and recyclable to minimize costs.

Product Purification: The separation of closely boiling isomers of chlorinated ethylphenols can be challenging. Fractional distillation is a common method, but it can be energy-intensive. Alternative separation techniques, such as crystallization or chromatography, might be necessary but could increase production costs. Patents related to the separation of chlorinated phenols suggest that forming complexes with metal halide salts can be an effective method for resolving mixtures of closely-boiling isomers. google.com

Process optimization strategies for the industrial production of this compound would likely focus on:

Reaction Parameter Optimization: A Design of Experiments (DoE) approach can be employed to systematically study the effects of variables such as temperature, pressure, reactant concentrations, and catalyst loading on yield and selectivity.

Solvent Selection: The choice of solvent can influence reaction rates and selectivity. An ideal solvent for industrial use should be effective, inexpensive, non-hazardous, and easily recyclable.

Continuous Flow Chemistry: For large-scale production, transitioning from batch to continuous flow processing can offer significant advantages in terms of safety, heat management, and process control, leading to more consistent product quality.

The table below summarizes key parameters for optimization in the potential industrial production of this compound.

Process Parameter Direct Chlorination Route Diazotization Route Optimization Goal
Temperature Control to maximize regioselectivity and minimize byproduct formation.Precise control during nitration and diazotization to ensure safety and selectivity.Maximize yield of the desired product while ensuring process safety.
Catalyst Selection of a highly regioselective, recoverable, and reusable catalyst.Optimization of catalyst for the hydrogenation step to ensure complete conversion and high purity of the aniline (B41778) intermediate.Improve reaction efficiency, reduce costs, and simplify purification.
Solvent Use of a solvent that enhances regioselectivity and is easily recovered.Selection of appropriate solvents for each step to ensure good solubility of reactants and intermediates and facilitate product isolation.Minimize environmental impact and reduce operational costs.
Reactant Stoichiometry Optimization of the molar ratio of 4-ethylphenol to chlorinating agent to maximize conversion while minimizing over-chlorination.Careful control of stoichiometric ratios in all steps to maximize yield and minimize unreacted starting materials.Improve atom economy and reduce raw material costs.
Purification Method Development of an efficient and scalable method for separating this compound from its isomers.Efficient isolation and purification of intermediates at each stage to ensure high purity of the final product.Achieve high product purity at a minimal cost.

Advanced Spectroscopic and Crystallographic Investigations of 3 Chloro 4 Ethylphenol

X-ray Diffraction Studies for Elucidating Solid-State Architecture of 3-Chloro-4-ethylphenol

Single-crystal X-ray diffraction studies have provided a definitive look into the three-dimensional structure of this compound in the solid state. The analysis reveals that the compound crystallizes in the triclinic P1 space group. A notable feature of the crystal structure is the presence of two independent molecules within the asymmetric unit, meaning there are two distinct molecular orientations that constitute the fundamental repeating block of the crystal lattice.

Table 1: Crystal Data and Structure Refinement for this compound
ParameterValue
Empirical FormulaC₈H₉ClO
Formula Weight (Mᵣ)156.60
Crystal SystemTriclinic
Space GroupP1
a (Å)7.5580 (7)
b (Å)8.6854 (8)
c (Å)12.2520 (11)
α (°)78.363 (1)
β (°)78.762 (1)
γ (°)80.355 (1)
Volume (V) (ų)765.72 (12)
Z4
Temperature (K)125

The crystal packing of this compound is dominated by a robust network of hydrogen bonds. The phenolic hydroxyl groups of adjacent molecules interact to form one-dimensional O—H⋯O hydrogen-bonded chains that extend along the crystallographic b-axis. A key feature of this arrangement is that the phenolic hydrogen atoms are rotationally disordered by 50%.

The two independent molecules in the asymmetric unit form hydrogen bonds with their respective neighboring equivalents, leading to oxygen-oxygen distances (O1···O1) of 2.708 (3) Å and (O2···O2) of 2.704 (2) Å. These pairs are then hydrogen-bonded to each other, creating a third unique interaction (O1···O2) with a shorter distance of 2.6642 (17) Å. Unlike the parallel arrangement seen in the related compound 4-chloro-3-methylphenol (B1668792), these hydrogen-bonded chains in this compound assemble into a herringbone (edge-to-face) motif.

Beyond hydrogen bonding, the solid-state architecture is stabilized by other significant intermolecular forces. The hydrogen-bonded chains pack together to form two-dimensional sheets, a process facilitated by offset face-to-face π-stacking interactions. This interaction, however, only involves one of the two independent molecules in the asymmetric unit. The geometry of this π-stacking is characterized by a centroid-to-centroid distance of 3.580 (1) Å, a plane-to-centroid distance of 3.410 (1) Å, and a ring offset (slippage) of 1.092 (3) Å.

The conformation of the two independent molecules is remarkably similar. In both instances, the ethyl group is rotated to be nearly perpendicular to the plane of the aromatic ring. This orientation is quantitatively described by the ring-to-side chain torsion angles. For the first independent molecule (defined by atoms C4—C3—C7—C8), the torsion angle is 81.14 (18)°. For the second molecule (C12—C11—C15—C16), the angle is almost identical at -81.06 (19)°. This specific, non-planar conformation is a defining structural feature of the compound in its crystalline form.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the structure of molecules in solution. While ¹H NMR data has been reported for compounds synthesized using this compound as a starting material, detailed spectral analysis (chemical shifts, coupling constants) for the compound itself is not extensively published in the primary literature. However, spectral data is available in commercial databases.

Based on the molecular structure, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the phenolic hydroxyl proton, and the ethyl group's methylene (B1212753) (-CH₂) and methyl (-CH₃) protons. The aromatic region would display a complex splitting pattern due to the substitution. The ¹³C NMR spectrum would correspondingly show eight distinct signals, one for each unique carbon atom in the aromatic ring and the ethyl side chain.

High-Resolution Mass Spectrometry for Precise Analysis and Metabolite Identification

High-resolution mass spectrometry (HRMS) provides the precise mass of a compound, allowing for the unambiguous determination of its elemental formula. For this compound, the exact mass has been calculated based on its molecular formula, C₈H₉ClO.

Table 2: High-Resolution Mass Spectrometry Data for this compound
ParameterValue
Molecular FormulaC₈H₉ClO
Molecular Weight156.61 g/mol
Computed Exact Mass156.0341926 Da

While HRMS confirms the elemental composition, detailed studies on the fragmentation patterns of the

Computational and Theoretical Chemistry of 3 Chloro 4 Ethylphenol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the chemical reactivity of molecules like 3-chloro-4-ethylphenol. These methods model the behavior of electrons and nuclei to determine molecular geometries, energy levels, and reaction pathways.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can predict a range of molecular properties that are critical for understanding its chemical nature. While specific DFT data for this isomer is scarce, analysis of related compounds allows for the estimation of key parameters.

DFT studies on the class of chlorophenols reveal that substituents like chlorine and ethyl groups significantly influence the electronic landscape of the phenol (B47542) ring. The chlorine atom, being electron-withdrawing, and the ethyl group, being electron-donating, create a complex electronic distribution that dictates the molecule's reactivity. Key molecular properties that can be determined through DFT include optimized molecular geometry, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability.

Table 1: Predicted Molecular Properties of this compound based on DFT Calculations

Molecular PropertyPredicted Value / DescriptionSignificance
Optimized GeometryNear-planar aromatic ring with the ethyl group potentially rotated out of the plane.Determines steric interactions and packing in condensed phases.
HOMO EnergyLocalized primarily on the phenol ring and oxygen atom.Indicates the ability to donate electrons (nucleophilicity).
LUMO EnergyDistributed across the aromatic ring, influenced by the chloro-substituent.Indicates the ability to accept electrons (electrophilicity).
HOMO-LUMO Energy Gap (ΔE)Relatively large, suggesting high stability.A larger gap implies lower chemical reactivity.
Dipole MomentNon-zero value due to the polar C-Cl and O-H bonds.Influences solubility and intermolecular interactions.

Computational modeling is an invaluable tool for mapping the potential reaction pathways of this compound, particularly in the context of its environmental degradation and metabolism. Theoretical models can calculate the activation energies and transition states for reactions such as oxidation, hydroxylation, and dechlorination.

For chlorinated phenols, a primary degradation pathway in the environment involves reaction with hydroxyl radicals (•OH). Computational models can simulate this process, identifying the most likely sites of radical attack on the aromatic ring and calculating the energy barriers for subsequent steps. This information is vital for predicting the persistence of this compound in the environment and identifying potential degradation products. These models help to elucidate mechanisms that are otherwise difficult to study experimentally due to the transient nature of the reactive intermediates involved.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While specific molecular dynamics (MD) simulation studies on this compound are not prominent in the literature, this computational technique offers a powerful approach to explore its dynamic behavior. MD simulations model the movement of atoms and molecules over time, providing a detailed view of the conformational landscape and intermolecular interactions.

For a molecule like this compound, MD simulations could be used to:

Explore Conformational Flexibility: Analyze the rotation of the ethyl group and the hydroxyl group relative to the aromatic ring. This is crucial for understanding how the molecule might bind to biological receptors or surfaces.

Study Solvation Effects: Simulate the molecule in different solvents (e.g., water, octanol) to understand its solvation shell structure and calculate properties like the free energy of solvation, which relates to its environmental partitioning.

Investigate Interactions with Biomolecules: Model the interaction of this compound with proteins or DNA to hypothesize about potential mechanisms of toxicity.

These simulations provide a bridge between the static picture from quantum chemical calculations and the dynamic reality of chemical systems.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. jst.go.jp These models are essential in environmental science and toxicology for assessing the risks of compounds like chlorinated phenols without extensive animal testing. nih.goveuropa.eu

QSAR models are widely developed to predict the toxicity of substituted phenols. jst.go.jp For this compound, a QSAR model could predict endpoints such as aquatic toxicity (e.g., LC50 in fish), carcinogenicity, or endocrine-disrupting potential. crpsonline.com The development of such a model involves several steps:

Data Collection: Assembling a training set of structurally similar molecules (e.g., various chlorinated and alkylated phenols) with experimentally measured values for the endpoint of interest.

Descriptor Calculation: Calculating a wide range of numerical descriptors that quantify different aspects of the molecular structure.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical equation relating the descriptors to the activity.

Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure it is robust and reliable for regulatory purposes. nih.gov

These predictive models are crucial for prioritizing chemicals for further testing and for regulatory decision-making under frameworks like REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals).

The selection of appropriate molecular descriptors is the most critical step in building a meaningful QSAR model. For chlorinated phenols, descriptors are typically chosen to represent the key physicochemical interactions that govern their biological activity and environmental fate. These fall into several categories:

Lipophilic Descriptors: The n-octanol/water partition coefficient (log K_ow) is often the most significant descriptor, as it quantifies the hydrophobicity of the molecule, which governs its ability to cross biological membranes and bioaccumulate. jst.go.jp

Electronic Descriptors: These describe the electron distribution in the molecule. Examples include the acid dissociation constant (pKa), Hammett constants (σ), and quantum chemical parameters like HOMO/LUMO energies. They are important for modeling reactivity and specific interactions.

Steric/Topological Descriptors: These descriptors quantify the size and shape of the molecule. Examples include molecular weight, molar refractivity, and various connectivity indices. They account for how the molecule fits into a receptor site or its general bulk properties.

Table 2: Common Molecular Descriptors Used in QSAR Models for Chlorinated Phenols

Descriptor ClassExample DescriptorRelevance to Toxicity/Fate
Lipophiliclog K_owModels transport across membranes and bioaccumulation potential. jst.go.jp
ElectronicpKaRelates to the degree of ionization at a given pH, affecting bioavailability and toxicity. jst.go.jp
ElectronicHammett Constant (σ)Quantifies the electron-withdrawing or -donating effect of substituents.
StericMolar Refractivity (MR)Describes the volume and polarizability of the molecule.
TopologicalMolecular Connectivity Index (χ)Encodes information about the branching and complexity of the molecular structure.

Model validation ensures that the developed QSAR is not a result of a chance correlation. Methods include internal validation (e.g., leave-one-out cross-validation) and, most importantly, external validation, where the model's ability to predict the activity of a separate set of compounds (the test set) is evaluated. A statistically robust and validated QSAR model can be a reliable tool for predicting the properties of this compound.

Ligand-Receptor Docking Studies and Analysis of Binding Interactions (e.g., insights from related phenol-estrogen receptor alpha interactions)

While direct ligand-receptor docking studies specifically for this compound are not extensively available in publicly accessible research, significant insights into its potential binding interactions can be extrapolated from computational and theoretical studies of structurally similar phenolic compounds, particularly with the estrogen receptor alpha (ERα). The estrogen receptor is a key target for many phenolic compounds due to their structural resemblance to the natural ligand, estradiol. Molecular docking simulations of various substituted phenols and chlorophenols have elucidated common binding modes and key intermolecular interactions within the ligand-binding domain (LBD) of ERα.

The binding of phenolic compounds to the ERα LBD is typically characterized by a combination of hydrogen bonding and hydrophobic interactions. The hydroxyl group of the phenol ring is a critical pharmacophore, generally forming hydrogen bonds with the key amino acid residues Glu353 and Arg394 at one end of the binding pocket. The rest of the molecule is stabilized by hydrophobic interactions with a number of nonpolar residues lining the cavity.

Studies on various bisphenols and other phenolic compounds have identified several key amino acid residues within the ERα LBD that are crucial for ligand recognition and binding. These include, but are not limited to, Leu346, Thr347, Leu349, Ala350, Glu353, Trp383, Leu387, Met388, Leu391, Arg394, Phe404, Met421, and Leu525. For instance, the antagonist 4-hydroxytamoxifen (B85900) interacts with several of these residues, including Leu346, Thr347, and Ala350. mdpi.com

For many estrogenic compounds, a crucial interaction involves a hydrogen bond with His524, which is often associated with agonistic activity. mdpi.com The orientation of the ligand within the binding pocket, influenced by its substituents, can determine whether it acts as an agonist or an antagonist.

The predicted binding affinities for various phenolic compounds with ERα can provide an estimation of the potential interaction strength of this compound. The following table summarizes the binding energies of some related phenolic compounds with estrogen receptors, as reported in various molecular docking studies.

CompoundReceptorPredicted Binding Energy (kcal/mol)Key Interacting Residues
Bisphenol A (BPA)ERRγ-8.78 ± 0.06Glu275, Arg316, Asp346
3-Chloro-BPA (CBPA)ERRγ-8.53 ± 0.41Glu275, Arg316, Asp346
ZINC69481841 (Phytochemical)ERα-10.47Glu353
ZINC95486083 (Phytochemical)ERα-11.88Glu353
Tamoxifen (Reference)ERα-8.32Not specified
Chalcone Derivative (HNS10)ERα-12.33Leu346, Thr347, Leu349, Ala350, Glu353, Leu387, Met388, Leu391, Arg394, Met421, Leu525

This table is generated based on data from multiple sources for illustrative purposes. ERRγ (Estrogen-Related Receptor gamma) is a related nuclear receptor that also binds phenolic compounds.

Based on these analogous structures, it can be hypothesized that this compound would also orient its phenolic hydroxyl group towards Glu353 and Arg394 for hydrogen bonding within the ERα LBD. The ethyl group at the 4-position and the chlorine atom at the 3-position would likely engage in hydrophobic and van der Waals interactions with the surrounding nonpolar residues. The specific positioning and resulting biological activity (agonistic vs. antagonistic) would depend on the precise conformational changes induced by these substituents. Quantitative Structure-Activity Relationship (QSAR) studies on chlorophenols have shown that both lipophilicity (log K(ow)) and electronic parameters are significant predictors of their biological activity, further underscoring the importance of the physicochemical properties of the substituents. nih.gov

Advanced Reaction Chemistry of 3 Chloro 4 Ethylphenol

Electrophilic Aromatic Substitution Reactions of 3-Chloro-4-ethylphenol

The phenolic hydroxyl group is a potent activating group and, along with the alkyl group, directs electrophiles to the ortho and para positions. Conversely, the chlorine atom is a deactivating group but also an ortho-, para-director. In this compound, the positions ortho and para to the powerful hydroxyl directing group are key sites for substitution.

The directing effects of the substituents on the benzene (B151609) ring—hydroxyl (-OH), ethyl (-CH₂CH₃), and chloro (-Cl)—determine the regioselectivity of electrophilic aromatic substitution (EAS) reactions. wikipedia.org The hydroxyl group is a strong activating group and an ortho, para-director. The ethyl group is a weak activating group and also an ortho, para-director. The chlorine atom is a deactivating group due to its inductive effect but is also an ortho, para-director because of resonance.

For this compound, the positions are numbered as follows: C1 (with OH), C2, C3 (with Cl), C4 (with Ethyl), C5, and C6.

Position 2: Ortho to -OH, meta to -Cl, and meta to -ethyl.

Position 5: Meta to -OH, ortho to -Cl, and ortho to -ethyl.

Position 6: Para to -Cl, meta to -ethyl, and ortho to -OH.

The powerful activating effect of the hydroxyl group dominates, directing incoming electrophiles primarily to its ortho (positions 2 and 6) and para (position 4, which is blocked) positions. The ethyl group further activates the ortho position 5. The deactivating chloro group at position 3 will have a lesser influence. Therefore, substitution is most likely to occur at positions 2, 6, and 5. Steric hindrance from the adjacent ethyl and chloro groups may influence the distribution of products.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. byjus.commasterorganicchemistry.com

Nitration: Nitration of phenols typically occurs under milder conditions than for benzene. For instance, nitrating a related compound, 3-chlorophenol, can yield a mixture of nitro-substituted products. google.comechemi.com For this compound, reaction with nitric acid would likely yield a mixture of 3-Chloro-4-ethyl-2-nitrophenol and 3-Chloro-4-ethyl-6-nitrophenol.

Halogenation: Halogenation with reagents like bromine in a non-polar solvent would also lead to substitution at the activated positions, yielding brominated derivatives such as 2-Bromo-3-chloro-4-ethylphenol and 6-Bromo-3-chloro-4-ethylphenol.

Reaction TypeReagentsPredicted Major Product(s)Conditions
NitrationHNO₃, H₂SO₄ (dilute)3-Chloro-4-ethyl-2-nitrophenol / 3-Chloro-4-ethyl-6-nitrophenolLow Temperature
BrominationBr₂, CCl₄2-Bromo-3-chloro-4-ethylphenol / 6-Bromo-3-chloro-4-ethylphenolRoom Temperature
SulfonationFuming H₂SO₄3-Chloro-4-ethyl-6-phenolsulfonic acidVariable Temperature
Friedel-Crafts AcylationRCOCl, AlCl₃2-Acyl-3-chloro-4-ethylphenolAnhydrous conditions

Nucleophilic Substitution Reactions at the Phenolic Hydroxyl Group

The hydroxyl group of this compound can act as a nucleophile, participating in reactions such as ether and ester formation. These reactions typically require deprotonation of the hydroxyl group by a base to form a more potent phenoxide nucleophile.

Williamson Ether Synthesis: This reaction involves the deprotonation of the phenol (B47542) with a base like sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH) to form the corresponding sodium phenoxide. This intermediate then undergoes an Sₙ2 reaction with an alkyl halide to form an ether.

Esterification (Fischer Esterification): The phenol can be acylated to form esters. This is often achieved by reacting the phenol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. The base serves to neutralize the HCl or carboxylic acid byproduct and to catalyze the reaction.

Reaction TypeReagentsProductGeneral Mechanism
Williamson Ether Synthesis1. NaOH or NaH 2. R-X (e.g., CH₃I)3-Chloro-4-ethyl-1-methoxybenzeneSₙ2 attack of the phenoxide on the alkyl halide
EsterificationAcetyl chloride (CH₃COCl), Pyridine3-Chloro-4-ethylphenyl acetateNucleophilic acyl substitution

Reactions Involving the Ethyl Side Chain Functionalization

The ethyl group attached to the aromatic ring offers further opportunities for chemical modification, primarily at the benzylic position (the carbon atom attached to the ring).

Benzylic Halogenation: The benzylic position is susceptible to free-radical halogenation. Using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light), a bromine atom can be selectively introduced at the benzylic carbon.

Benzylic Oxidation: The ethyl group can be oxidized to an acetyl group or, under harsher conditions, to a carboxylic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can effect this transformation. The oxidation of 4-ethylphenol (B45693) can produce 1-(3,4-dihydroxyphenyl)ethanol, indicating that side-chain hydroxylation is possible. nih.gov

Reaction TypeReagentsProductKey Features
Benzylic BrominationN-Bromosuccinimide (NBS), Benzoyl peroxide3-Chloro-4-(1-bromoethyl)phenolFree-radical mechanism, selective for the benzylic position
Benzylic OxidationKMnO₄, NaOH, heat2-Chloro-4-hydroxybenzoic acidOxidation of the entire ethyl group to a carboxylic acid
Benzylic Oxidation (Milder)CrO₃, Acetic acid1-(2-Chloro-4-hydroxyphenyl)ethanoneOxidation to a ketone

Cross-Coupling Reactions and Advanced Functionalization Strategies

The chlorine atom on the aromatic ring makes this compound a suitable substrate for various palladium-catalyzed cross-coupling reactions. wikipedia.org These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov

Suzuki-Miyaura Coupling: This reaction pairs the aryl chloride with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orgfishersci.se This allows for the formation of a new C-C bond, replacing the chlorine atom with an aryl, vinyl, or alkyl group. The reactivity of aryl chlorides can be enhanced by using bulky, electron-rich phosphine (B1218219) ligands. libretexts.orgorganic-chemistry.org

Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, in the presence of a base. organic-chemistry.orgwikipedia.orglibretexts.org It is a reliable method for synthesizing arylalkynes.

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for forming carbon-nitrogen bonds by coupling the aryl chloride with a primary or secondary amine in the presence of a strong base. wikipedia.orgacsgcipr.orglibretexts.org This method has largely replaced older, harsher techniques for synthesizing aryl amines. rug.nl

Reaction NameCoupling PartnerCatalyst SystemTypical Product Structure
Suzuki-Miyaura CouplingArylboronic acid (Ar-B(OH)₂)Pd(PPh₃)₄, Na₂CO₃A biaryl phenol derivative
Sonogashira CouplingTerminal alkyne (R-C≡CH)PdCl₂(PPh₃)₂, CuI, Et₃NAn alkynyl-substituted phenol
Buchwald-Hartwig AminationAmine (R₂NH)Pd₂(dba)₃, Ligand (e.g., BINAP), NaOt-BuAn N-aryl substituted amine

Oxidation and Reduction Chemistry of this compound

Oxidation: Phenols can be oxidized to quinones. The oxidation of this compound with a strong oxidizing agent like Fremy's salt (potassium nitrosodisulfonate) or other reagents like chromic acid could potentially yield a quinone derivative. The oxidation of similar 4-ethylphenol derivatives can lead to the formation of corresponding quinones. nih.gov

Reduction: The aromatic ring of phenols can be reduced under specific conditions. The Birch reduction, which uses an alkali metal (like Na or Li) in liquid ammonia (B1221849) with an alcohol as a proton source, can reduce the aromatic ring to a cyclohexadiene derivative. The electron-donating hydroxyl group directs the reduction to the meta and para positions.

Reaction TypeReagentsPredicted ProductNotes
Oxidation to Quinone(KSO₃)₂NO (Fremy's salt)5-Chloro-4-ethylcyclohexa-2,5-diene-1,4-dioneYields a para-quinone if the para position is unsubstituted; here, an ortho-quinone is more likely.
Birch ReductionNa, NH₃(l), EtOH3-Chloro-4-ethylcyclohexa-2,5-dien-1-olReduces the aromatic ring to a diene.

Biological and Biochemical Interactions of 3 Chloro 4 Ethylphenol Excluding Clinical, Dosage, and Safety Aspects

Modulation of Cellular Calcium Signaling Pathways by 3-Chloro-4-ethylphenol

This compound is a compound known to influence intracellular calcium (Ca²⁺) levels, a critical aspect of cellular signaling. It primarily exerts its effects by interacting with specific intracellular calcium channels, leading to the release of Ca²⁺ from internal stores. This modulation of calcium homeostasis has made it a valuable tool in research to understand the mechanisms of excitation-contraction coupling and other Ca²⁺-dependent cellular processes.

Interaction with Ryanodine (B192298) Receptors and Related Intracellular Calcium Channels as a Research Tool

This compound is recognized as a potent agonist of ryanodine receptors (RyRs), which are crucial intracellular calcium release channels located on the membrane of the sarcoplasmic/endoplasmic reticulum (SR/ER). nih.gov RyRs are vital in both excitable cells, such as muscle and neurons, and non-excitable cells. nih.gov The activation of these receptors by this compound triggers a significant release of stored Ca²⁺ into the cytoplasm. nih.govnih.gov This action is similar to other RyR agonists like caffeine, but this compound can induce this release at concentrations approximately ten times lower than caffeine. nih.gov

As a research tool, this compound is used to probe the function of RyRs and the consequences of their activation. For instance, its ability to deplete intracellular Ca²⁺ stores is employed to study store-operated Ca²⁺ entry (SOCE), a process where the depletion of ER Ca²⁺ triggers the influx of extracellular Ca²⁺. nih.gov Interestingly, research has shown that in addition to activating RyRs, this compound and its analogues can directly inhibit ORAI channels, which are key components of the SOCE machinery. nih.gov This dual action highlights a novel pharmacological property of chlorophenol derivatives. nih.gov

The table below summarizes the observed interactions of this compound with key components of the cellular calcium signaling pathway.

Target ChannelInteraction TypeObserved EffectResearch Application
Ryanodine Receptors (RyRs)AgonistInduces robust release of intracellular Ca²⁺ from SR/ER stores. nih.govStudying RyR function, Ca²⁺-induced Ca²⁺ release, and malignant hyperthermia diagnostics. nih.gov
ORAI ChannelsDirect InhibitorBlocks store-operated Ca²⁺ entry (SOCE). nih.govInvestigating the mechanisms of SOCE and its regulation. nih.gov

Effects on Muscle Cell Contractility and Calcium Dynamics in ex vivo Research Models

In ex vivo studies using vascular smooth muscle, this compound has been shown to release internally stored Ca²⁺ more rapidly than ryanodine. nih.gov Despite causing a significant and rapid increase in intracellular Ca²⁺ in isolated vascular smooth muscle cells, this compound on its own does not typically induce contraction. nih.gov This lack of a contractile response may be due to an altered responsiveness of the contractile apparatus to the elevated intracellular Ca²⁺. nih.gov

However, the compound does affect contractility in response to other stimuli. In dog mesenteric artery tissues, pretreatment with this compound significantly reduced the contractile response to phenylephrine (B352888) in a concentration-dependent manner when in a Ca²⁺-free medium, suggesting that the internal Ca²⁺ stores had been depleted by the compound. nih.gov At higher concentrations (300 μM), it also diminished contractions induced by phenylephrine when extracellular Ca²⁺ was present, indicating a potential impact on Ca²⁺ influx as well. nih.gov The effects of this compound were found to be reversible upon washout. nih.gov

The following table details the effects of this compound on muscle cell contractility in an ex vivo model.

Experimental ModelParameter MeasuredEffect of this compound
Dog Mesenteric Artery (in Ca²⁺-free media)Phenylephrine-induced ContractionConcentration-dependent reduction (49.4% of control at 30 μM, 28.9% at 100 μM, 5.7% at 300 μM). nih.gov
Dog Mesenteric Artery (in Ca²⁺-containing media)Basal ContractionNo contraction observed. nih.gov
Dog Mesenteric Artery (in Ca²⁺-containing media)Phenylephrine-induced ContractionSignificantly less contraction at 300 μM. nih.gov

Enzymatic Biotransformation and Metabolism by Biological Systems

The environmental fate of chlorinated and alkylated phenols like this compound is largely determined by the metabolic activities of microorganisms. These biological systems have evolved enzymatic pathways to break down such compounds.

Microbial Degradation Pathways of Chlorinated and Alkylated Phenols

Microbial degradation of chlorophenols can occur under both aerobic and anaerobic conditions. researchgate.net Under aerobic conditions, bacteria often utilize monooxygenases to initially attack lower chlorinated phenols, yielding chlorocatechols as primary intermediates. researchgate.net Polychlorinated phenols, on the other hand, are typically converted to chlorohydroquinones first. researchgate.net

In anaerobic environments, the primary mechanism is reductive dechlorination, where chlorine atoms are removed from the phenolic ring. researchgate.net This process makes the resulting compounds more water-soluble and susceptible to further degradation by other anaerobic microorganisms, eventually leading to mineralization into methane (B114726) and carbon dioxide. researchgate.net The degradation of alkylphenols often involves the hydroxylation of the alkyl side chain. nih.govresearchgate.net

Identification and Characterization of Microbial Enzymes Involved in this compound Transformation

While specific enzymes for the degradation of this compound are not extensively documented, the enzymatic pathways for structurally similar compounds provide a strong model. For instance, the enzyme 4-ethylphenol (B45693) methylenehydroxylase (4EPMH), from Pseudomonas putida JD1, catalyzes the first step in the degradation of 4-ethylphenol. nih.govresearchgate.net This flavocytochrome c enzyme acts as a dehydrogenase, converting the substrate into a quinone methide, which is then hydrated to form an alcohol. nih.govresearchgate.net This enzyme has been shown to be active with a range of 4-alkylphenols. nih.govresearchgate.net

Given the structure of this compound, it is plausible that its microbial degradation would involve a combination of pathways seen for both chlorinated and alkylated phenols. This could include initial hydroxylation of the ethyl group, catalyzed by an enzyme similar to 4EPMH, followed by or preceded by dechlorination and subsequent ring fission.

Structure-Activity Relationships for Specific Biochemical Targets

The biological activity of this compound is intrinsically linked to its chemical structure. The presence and position of the chloro and ethyl groups on the phenol (B47542) ring dictate its interaction with biochemical targets.

As an agonist for ryanodine receptors, the specific arrangement of the substituents on the phenol ring is critical for its activity. nih.gov The activity of this compound can be compared to its analogues, such as 4-chloro-m-cresol (4-CmC) and 4-chlorophenol (B41353) (4-ClP). nih.gov While all are chlorophenol derivatives, their potency can differ. For example, this compound's inhibitory effect on ORAI channels was found to be more potent than that of 4-CmC and 4-ClP. nih.gov

Analysis of quantitative structure-activity relationships for a range of chlorophenols has shown that their biological effects, such as toxicity, are often correlated with their lipophilicity (log Kₒw) and acidity (pKa). osti.gov For chlorophenols, a narcotic-type relationship is often observed, where increased lipophilicity leads to greater membrane accumulation and biological effect. osti.gov The ethyl group in this compound increases its lipophilicity compared to 4-chlorophenol, which likely influences its interaction with membrane-bound targets like ion channels.

Molecular-Level Interactions with Biomolecules: Binding Affinities and Underlying Mechanisms

Comprehensive searches of available scientific literature did not yield specific research findings on the molecular-level interactions of this compound with biomolecules. Consequently, there is no available data on its binding affinities, such as dissociation constants (Kd), inhibition constants (Ki), or half-maximal inhibitory concentrations (IC50), with specific proteins, enzymes, or other biological targets.

Similarly, detailed mechanisms underlying potential interactions, including the types of intermolecular forces involved—such as hydrogen bonding, hydrophobic interactions, or van der Waals forces—have not been characterized in the scientific literature for this compound.

Due to the absence of research in this specific area, data tables summarizing binding affinities and thermodynamic parameters of this compound with biomolecules could not be generated. Further empirical research is required to elucidate the molecular-level interactions of this compound.

In-depth Scientific Data on the Environmental Fate of this compound Remains Limited

The available body of scientific literature robustly covers many aspects of chlorinated phenols, a class of compounds known for their persistence and potential environmental impact. nih.gov Research has broadly addressed their distribution in various environmental compartments, including soil and water, and has identified them as byproducts of industrial processes and the degradation of certain pesticides. nih.gov However, this general understanding does not extend with the same level of detail to every individual chlorinated phenol isomer.

Efforts to locate specific data on this compound concerning its photodegradation mechanisms, hydrolysis, and other abiotic degradation processes have not yielded specific research findings. Similarly, searches for information on its biotic degradation, including microbial catabolism, mineralization, and the isolation of specific microbial strains capable of its breakdown, have not returned relevant studies.

This lack of specific data highlights a gap in the current scientific understanding of the environmental behavior of all individual chlorinated phenol compounds. While general principles of environmental chemistry and microbiology can suggest potential pathways for its transformation and degradation, the absence of empirical studies on this compound prevents a detailed and accurate account as requested. Further research would be necessary to elucidate the specific environmental fate and bioremediation potential of this particular compound.

Environmental Chemistry and Bioremediation of 3 Chloro 4 Ethylphenol

Biotic Degradation and Fate in Natural Systems

Bioremediation Strategies for 3-Chloro-4-ethylphenol Contamination

Bioremediation harnesses the metabolic capabilities of microorganisms to degrade or detoxify contaminants. For chlorinated phenolic compounds like this compound, these strategies are considered cost-effective and environmentally sound alternatives to traditional physicochemical methods. researchgate.net The degradation of chlorophenols can occur under both aerobic and anaerobic conditions, often involving a consortium of microorganisms. researchgate.net

Microbial Degradation Mechanisms:

The microbial breakdown of substituted phenols such as this compound typically involves bacteria and fungi. Genera like Pseudomonas, Rhodococcus, Mycobacterium, and Sphingomonas are well-documented for their ability to degrade a wide range of chlorophenols and alkylphenols. nih.govnih.gov The degradation process is initiated by enzymes that modify the aromatic ring, making it susceptible to cleavage.

Under aerobic conditions, the primary mechanism involves the action of oxygenase enzymes. researchgate.net For a compound like this compound, the degradation would likely be initiated by a monooxygenase, which hydroxylates the aromatic ring. This initial step, often a para-hydroxylation, would convert the chlorophenol into a substituted chlorocatechol or chlorohydroquinone. researchgate.netnih.gov Following this, dioxygenase enzymes cleave the aromatic ring, either through an ortho- or meta-cleavage pathway, generating aliphatic intermediates that can then be funneled into central metabolic pathways like the Krebs cycle. nih.gov

Key Microbial Genera and Pathways:

Pseudomonas sp.: Strains of Pseudomonas are known to degrade various chlorophenols. nih.gov For instance, Pseudomonas putida has demonstrated the ability to degrade 4-chlorophenol (B41353) via a chlorocatechol intermediate. nih.gov The degradation of alkylphenols also proceeds through catechol formation and subsequent ring cleavage.

Rhodococcus sp.: This genus is noted for its versatile catabolic pathways and ability to metabolize a wide array of organic compounds, including halogenated aromatics. nih.gov Strains of Rhodococcus can degrade chlorophenols and alkylphenols, often utilizing the β-ketoadipate pathway for complete mineralization. frontiersin.orgmdpi.com They initiate the degradation of polychlorinated phenols through a para-hydroxylation step. nih.gov

Bioremediation Techniques:

Several in-situ and ex-situ techniques can be applied to treat sites contaminated with this compound:

Bioaugmentation: This strategy involves introducing specific, pre-selected microbial strains or consortia with proven degradative capabilities for the target contaminant into the soil or water. This is particularly useful when the indigenous microbial population lacks the ability to degrade the compound efficiently. researchgate.net

Biostimulation: This approach focuses on stimulating the growth and activity of the native microbial population by adding nutrients, electron acceptors (like oxygen), or other growth-limiting substances.

Landfarming: An ex-situ technique where contaminated soil is excavated and spread over a prepared surface. The soil is periodically tilled to improve aeration and stimulate microbial activity.

Composting: Contaminated soil is mixed with organic materials like wood chips or agricultural waste. The heat generated during the composting process can enhance the degradation of organic pollutants.

The table below summarizes the key microbial players and the enzymatic pathways relevant to the bioremediation of compounds structurally similar to this compound.

Microbial GenusRelevant Degradation CapabilityKey Initial Enzyme TypeMetabolic Pathway
PseudomonasChlorophenols, AlkylphenolsMonooxygenaseOrtho- and Meta-ring cleavage
RhodococcusHalogenated aromatics, PhenolsMonooxygenaseβ-ketoadipate pathway
MycobacteriumPolychlorinated phenolsMonooxygenase (para-hydroxylation)Hydroquinone pathway
SphingomonasPentachlorophenol and other chlorophenolsPCP-4-monooxygenaseHydroquinone pathway

Environmental Monitoring Methodologies for Phenolic Compounds in Complex Matrices

Effective monitoring is crucial for assessing the extent of contamination by phenolic compounds like this compound and for evaluating the efficacy of remediation efforts. The analysis is often challenging due to the complexity of environmental matrices such as soil, sediment, and industrial wastewater. nih.gov

Sample Preparation and Extraction:

The first step in analysis involves extracting the target analyte from the sample matrix. The choice of method depends on the matrix type and the physicochemical properties of the compound.

Liquid-Liquid Extraction (LLE): A conventional method used for aqueous samples, where the analyte is partitioned into an immiscible organic solvent.

Solid-Phase Extraction (SPE): A widely used technique for both water and soil extracts. The sample is passed through a solid sorbent cartridge that retains the analyte, which is then eluted with a small volume of solvent. This method provides good concentration and cleanup. researchgate.net

Solid-Phase Microextraction (SPME): A solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the sample. The analytes adsorb to the fiber and are then thermally desorbed directly into the injection port of a gas chromatograph. researchgate.net

Stir Bar Sorptive Extraction (SBSE): Similar to SPME but uses a magnetic stir bar coated with a larger volume of polydimethylsiloxane (PDMS), allowing for higher recovery of analytes. researchgate.net

Instrumental Analysis:

Following extraction and concentration, instrumental analysis is performed for separation, identification, and quantification. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common techniques. nih.gov

Gas Chromatography (GC): GC is highly effective for the analysis of volatile and semi-volatile phenols. epa.gov

Detectors: Flame Ionization Detection (FID) can be used, but for chlorinated compounds, an Electron Capture Detector (ECD) offers higher sensitivity. Mass Spectrometry (MS) is the preferred detector as it provides definitive identification based on mass spectra and high sensitivity, especially in selective ion monitoring (SIM) mode. epa.govgov.bc.ca

Derivatization: To improve the volatility and chromatographic behavior of phenols, they are often derivatized before GC analysis. epa.gov

High-Performance Liquid Chromatography (HPLC): HPLC is suitable for less volatile or thermally unstable phenolic compounds.

Detectors: UV-Vis or Diode Array Detectors (DAD) are commonly used. For higher sensitivity and selectivity, HPLC can be coupled with a Mass Spectrometer (LC-MS) or a tandem mass spectrometer (LC-MS/MS). gov.bc.ca

The following table summarizes common analytical methods for monitoring chlorophenols in environmental matrices.

Analytical TechniqueDetectorApplicable MatrixTypical Method Detection Limit (MDL) Range for Chlorophenols in Soil (µg/g)Key Advantages
Gas Chromatography (GC)Mass Spectrometry (MS)Soil, Water, Waste0.005 - 0.02High selectivity and sensitivity; definitive identification. gov.bc.ca
Gas Chromatography (GC)Electron Capture (ECD)Soil, Water, WasteVariable, depends on compoundExcellent sensitivity for halogenated compounds. epa.gov
Liquid Chromatography (LC)Tandem MS (MS/MS)Soil, WaterNot specified, but highly sensitiveSuitable for a wide range of polarities; high selectivity. gov.bc.ca
Liquid Chromatography (LC)UV or Diode Array (DAD)WaterNot typically used for trace soil analysisRobust and widely available. nih.gov

Advanced Analytical Methodologies for 3 Chloro 4 Ethylphenol

Chromatographic Techniques for Separation and Quantification in Complex Matrices.researchgate.netnih.gov

Chromatography is a cornerstone for the analysis of phenolic compounds, providing the necessary separation from interfering substances. iosrjournals.org Standard methods for analyzing phenols in water and solid waste often rely on chromatographic separation followed by detection. nih.govepa.gov

Gas chromatography is a highly effective technique for the analysis of volatile and semi-volatile compounds like 3-Chloro-4-ethylphenol. The choice of detector is critical for achieving the desired sensitivity and selectivity.

Flame Ionization Detector (FID): An FID is a common detector for underivatized phenols. epa.gov It offers robust and linear responses but may lack the specificity required for complex samples with many co-eluting compounds.

Electron Capture Detector (ECD): An ECD is particularly sensitive to halogenated compounds. Given the chlorine atom in this compound, an ECD can provide high sensitivity. This detector is often used for the analysis of phenols that have been derivatized with reagents containing electrophilic groups, such as pentafluorobenzyl bromide (PFBBr). epa.gov

Mass Spectrometry (MS): When coupled with GC, a mass spectrometer provides the highest level of confidence in compound identification. matec-conferences.org It offers structural information based on the fragmentation patterns of the molecule, allowing for unambiguous identification and quantification even in complex matrices. nih.gov GC-MS is a powerful tool for analyzing phenols and their derivatives. researchgate.net

The selection of the GC column is also crucial for achieving good separation. Fused-silica capillary columns with different polarities, such as a DB-5 (95% dimethyl/5% diphenyl-polysiloxane), are commonly employed. epa.gov

Table 1: Comparison of GC Detectors for Phenolic Compound Analysis

DetectorPrincipleSelectivitySensitivityCommon Application
Flame Ionization Detector (FID)Measures ions produced during combustion of organic compounds in a hydrogen flame.General for organic compoundsGood (ng range)Analysis of underivatized phenols. epa.gov
Electron Capture Detector (ECD)Detects compounds with electrophilic functional groups (e.g., halogens) by measuring a decrease in a constant electron current.High for halogenated compoundsVery High (pg range)Analysis of chlorinated phenols or PFBBr-derivatized phenols. epa.gov
Mass Spectrometry (MS)Separates ions based on their mass-to-charge ratio.Very High (based on mass spectra)High to Very High (pg-fg range)Confirmatory analysis and identification in complex matrices. matec-conferences.org

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is an indispensable tool for analyzing non-volatile or thermally labile compounds. researchgate.net It has become a routine fixture in analytical laboratories for its sensitivity and specificity. sigmaaldrich.com For phenolic compounds, LC-MS/MS offers a powerful alternative to GC, often without the need for derivatization. dphen1.com

The LC system separates the components of a mixture before they enter the mass spectrometer. saspublishers.com In tandem mass spectrometry (MS/MS), a precursor ion corresponding to the mass of this compound is selected, fragmented, and then specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), significantly enhances selectivity and reduces background noise, allowing for very low detection limits. nih.govresearchgate.net The use of LC-MS/MS is rapidly increasing for its ability to provide structural information through fragmentation patterns. iosrjournals.orgresearchgate.net

Effective sample preparation is critical to remove interferences and concentrate the analyte before chromatographic analysis. nih.gov Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used to isolate phenols from aqueous samples. nih.gov

For GC analysis, derivatization is often necessary to improve the volatility and thermal stability of phenolic compounds. researchgate.net This process involves converting the polar hydroxyl group into a less polar ether or ester.

Pentafluorobenzyl Bromide (PFBBr): This reagent reacts with the phenolic hydroxyl group to form a pentafluorobenzyl ether. epa.gov This derivative is highly responsive to an Electron Capture Detector (ECD), enabling trace-level quantification. The procedure typically involves dissolving α-bromo-2,3,4,5,6-pentafluorotoluene (PFBBr) in a solvent like acetone (B3395972) and reacting it with the sample in the presence of a base such as potassium carbonate. epa.gov

Diazomethane (B1218177): This reagent methylates the hydroxyl group, forming a more volatile methyl ether (anisole). The resulting derivative is suitable for analysis by GC-FID or GC-MS. However, diazomethane is a hazardous and explosive reagent, requiring special handling precautions. epa.gov

Table 2: Common Derivatization Reagents for Phenol (B47542) Analysis via GC

ReagentDerivative FormedAdvantagesDisadvantagesRecommended Detector
Pentafluorobenzyl Bromide (PFBBr)Pentafluorobenzyl etherCreates a highly electron-capturing derivative. epa.govSome dinitrophenols may fail to derivatize. epa.govECD epa.gov
DiazomethaneMethyl ether (anisole)Effective for a wide range of phenols.Toxic and potentially explosive reagent. epa.govFID, MS epa.gov

Electrochemical Methods for Trace-Level Detection and Characterization

Electrochemical sensors have gained significant interest for the detection of environmental pollutants like chlorophenols due to their potential for rapid, sensitive, and accurate measurements. rsc.org These methods are based on the electrochemical oxidation of the phenolic group on the surface of a modified electrode. nih.gov

The development of novel electrode materials is key to enhancing performance. For instance, sensors based on Ti3C2Tx MXene have been used for the simultaneous detection of 4-chlorophenol (B41353) and 4-nitrophenol, demonstrating a large electrochemical surface area and reduced electron transfer resistance. rsc.org Similarly, electrodes modified with materials like layered double hydroxides have been developed for detecting other chlorophenols with low detection limits. rsc.org While specific sensors for this compound are not widely documented, the principles applied to other chlorophenols suggest that a selective and sensitive electrochemical method could be developed. Such a sensor would offer advantages in terms of portability and potential for in-field analysis.

Hyphenated Techniques for Comprehensive Profiling of this compound in Environmental and Biological Samples

Hyphenated techniques refer to the online combination of a separation method and a spectroscopic detection method, such as GC-MS or LC-MS. nih.govsaspublishers.com This approach leverages the separation power of chromatography with the identification capabilities of spectrometry, making it ideal for the comprehensive analysis of complex samples. iosrjournals.orgslideshare.net

GC-MS: This was one of the first hyphenated techniques to become widely used. nih.gov It is highly effective for identifying volatile compounds in environmental samples. The gas chromatograph separates individual compounds, which are then introduced into the mass spectrometer for identification based on their unique mass spectra. researchgate.net

LC-MS/MS: This technique is extremely useful for analyzing a wide range of compounds, including those not suitable for GC. researchgate.net The combination of liquid chromatography with tandem mass spectrometry provides high specificity and sensitivity, making it a method of choice for trace analysis in complex biological and environmental matrices. researchgate.net

These hyphenated methods are essential for generating a comprehensive profile of this compound and its potential degradation products in a single analytical run.

Development of High-Throughput Screening Methods for this compound Analysis

High-Throughput Screening (HTS) involves the use of automation, miniaturized assays, and rapid detection methods to analyze a large number of samples quickly and cost-effectively. mdpi.comsygnaturediscovery.com While extensively used in drug discovery, HTS principles can be adapted for environmental analysis. mdpi.com

The development of an HTS method for this compound would likely involve:

Assay Development: Creating a specific assay, possibly based on fluorescence, luminescence, or mass spectrometry, that responds to the presence of the target compound. mdpi.comwashu.edu

Automation: Using robotic liquid handlers and automated plate readers to process samples in 96-well or 384-well microplate formats. washu.edu

Data Analysis: Employing specialized software to process the large volumes of data generated and identify positive "hits." sygnaturediscovery.com

Mass spectrometry-based HTS platforms, in particular, have seen significant expansion and offer rapid analysis with high sensitivity and specificity, often without chromatographic separation. chemrxiv.org Such an approach could enable the rapid screening of numerous environmental samples for the presence of this compound, prioritizing those that require more detailed quantitative analysis.

Non Clinical and Research Applications of 3 Chloro 4 Ethylphenol

Role as a Chemical Intermediate in the Synthesis of Advanced Organic Materials

As a substituted phenol (B47542), 3-Chloro-4-ethylphenol possesses reactive sites that make it a valuable building block in organic synthesis. The hydroxyl group and the aromatic ring can participate in various chemical reactions, allowing for the incorporation of this scaffold into larger, more complex molecules.

Phenolic compounds are fundamental precursors in the polymer industry for the production of phenolic resins, also known as phenoplasts. wikipedia.org These thermosetting polymers are synthesized through the reaction of a phenol or a substituted phenol with an aldehyde, most commonly formaldehyde. wikipedia.orgplenco.com The properties of the resulting resin are highly dependent on the structure of the phenolic precursor. acs.org

The presence of the ethyl and chloro substituents on the this compound ring can be leveraged to impart specific properties to the final polymer, such as increased hydrophobicity, altered solubility, and enhanced thermal or chemical resistance compared to resins made from unsubstituted phenol. acs.org While specific industrial-scale production of polymers from this compound is not widely documented, its structural analogy to other substituted phenols used in resin production, such as 4-ethylphenol (B45693), suggests its potential as a monomer for creating specialty resins with tailored characteristics for niche applications in laminates, adhesives, and coatings. wikipedia.org

The chlorophenol framework is a common structural motif in a variety of biologically active molecules, including many agrochemicals. Halogenated aromatic compounds are integral to the synthesis of numerous herbicides and pesticides. The specific combination of substituents on the this compound molecule provides a unique starting point for the synthesis of more complex proprietary agrochemicals. Its functional groups allow for further chemical modifications to optimize biological activity, selectivity, and environmental persistence.

Similarly, in the dye industry, phenolic compounds are used as precursors or coupling components in the synthesis of azo dyes and other colorants. The substituents on the aromatic ring influence the final color, fastness, and application properties of the dye. This compound can serve as a foundational scaffold, which can be chemically modified through reactions like diazotization and coupling to produce a range of dyestuffs.

Application as a Research Tool in Biochemical and Physiological Studies

Beyond its role in chemical synthesis, this compound has been adopted by the life sciences community as a valuable pharmacological research tool, particularly for studying cellular calcium signaling and muscle function.

This compound, often referred to in literature as 4-chloro-3-ethylphenol (B1220485) (4-CEP), is well-established as a potent agonist of the ryanodine (B192298) receptor (RyR). nih.gov The ryanodine receptor is a critical intracellular calcium release channel located on the membrane of the sarcoplasmic/endoplasmic reticulum, playing a central role in excitation-contraction coupling in muscle cells. nih.gov

As an RyR agonist, this compound is used experimentally to trigger the release of calcium from intracellular stores, thereby increasing the myoplasmic free calcium concentration ([Ca2+]i). nih.gov This property makes it an invaluable tool for:

Studying Excitation-Contraction Coupling: Researchers use the compound to probe the mechanisms that link nerve impulses to muscle contraction. nih.gov

Investigating Malignant Hyperthermia (MH): It is used as a diagnostic reagent for this rare, life-threatening condition linked to dysfunctional RyR1 channels in skeletal muscle. researchgate.net Applying this compound to muscle biopsy samples can help determine susceptibility to MH. researchgate.net

Analyzing Calcium Sparks: It helps in the study of localized calcium release events within muscle cells.

Studies have shown that this compound acts in a dose-dependent manner and is more potent than other research compounds like 4-chloro-m-cresol (4-CmC). nih.gov Interestingly, further research has revealed that in addition to activating RyRs, this compound also directly inhibits ORAI store-operated calcium channels, demonstrating a dual pharmacological action. nih.gov

Table 1: In Vitro Effects of this compound (4-CEP) on Calcium Signaling
Biological TargetObserved EffectExperimental SystemKey Finding
Ryanodine Receptor (RyR)Agonist; induces Ca2+ releaseSingle mouse skeletal muscle fibersIncreases resting myoplasmic free [Ca2+] in a dose-dependent manner. nih.gov
ORAI1-3 ChannelsInhibitorCellular modelsDirectly blocks store-operated Ca2+ entry, independent of its effect on RyR. nih.gov
Malignant Hyperthermia (MH) TissueInduces contractureSkeletal muscle biopsyUsed as a diagnostic tool to test for MH susceptibility. researchgate.net

The specific and potent interaction of this compound with the ryanodine receptor makes it an excellent molecular probe for studying receptor-ligand interactions. By using this compound, researchers can investigate the structure, function, and pharmacology of the RyR channel.

Its application in this context includes:

Characterizing Binding Sites: By studying how this compound and its analogues bind to the RyR, scientists can map the specific domains on the receptor responsible for agonist activity.

Understanding Channel Gating: As an agonist, it helps elucidate the conformational changes the RyR protein undergoes to transition from a closed to an open state, allowing calcium ions to flow.

Screening for Novel Modulators: It can be used in competitive binding assays to identify new compounds that may act as either agonists or antagonists of the ryanodine receptor.

The discovery of its secondary activity on ORAI channels further highlights its utility as a research probe. nih.gov This finding demonstrates how a seemingly specific ligand can be used to uncover new pharmacological targets and understand the complex cross-talk between different cellular signaling pathways.

Development of Structure-Activity Relationship (SAR) Models based on this compound Scaffolds

Structure-activity relationship (SAR) is a fundamental concept in medicinal chemistry and drug discovery that correlates the chemical structure of a molecule with its biological activity. nih.gov The this compound molecule serves as an excellent foundational scaffold for developing SAR models.

The scaffold possesses several key positions that can be systematically modified to generate a library of derivatives:

The Phenolic Hydroxyl Group: Can be esterified, etherified, or replaced to determine its importance for receptor binding.

The Ethyl Group: Can be shortened, lengthened, branched, or replaced with other alkyl or functional groups to probe the size and nature of the binding pocket.

The Chloro Group: Can be moved to other positions on the ring or replaced with other halogens (F, Br, I) or electron-withdrawing/donating groups to evaluate the role of electronic and steric effects.

The Aromatic Ring: The remaining unsubstituted positions on the ring can be functionalized to explore additional interaction points with a biological target.

By synthesizing these derivatives and evaluating their activity (e.g., their potency as RyR agonists), researchers can construct a detailed SAR model. nih.gov For instance, the observation that this compound (with an ethyl group) is a more potent RyR agonist than 4-chloro-m-cresol (with a methyl group) is a simple but crucial SAR insight, suggesting that a larger alkyl group at that position enhances activity. nih.gov Such models are critical for the rational design of new molecules with improved properties, such as greater potency, higher selectivity, or better metabolic stability. mdpi.com

Table 2: Potential Modification Sites on the this compound Scaffold for SAR Studies
Modification SiteExample ModificationsPurpose of Modification
Phenolic -OHMethylation (O-CH3), Acetylation (O-C(O)CH3)Assess the role of the hydrogen bond-donating hydroxyl group in target binding.
Ethyl Group (-CH2CH3)-CH3, -CH(CH3)2, -CF3Determine steric and electronic requirements of the binding site.
Chloro Group (-Cl)-F, -Br, -I, -CH3Evaluate the influence of halogen size and electronegativity on activity.
Aromatic RingAddition of groups at positions 2, 5, or 6Explore new points of interaction with the receptor.

Mechanistic Research into Novel Antimicrobial Agents and Preservatives

This compound is a halogenated phenolic compound that has been investigated for its potential as an antimicrobial agent and preservative. While detailed mechanistic studies focusing exclusively on this compound are limited in publicly accessible scientific literature, its structural characteristics as a chlorinated phenol allow for informed deductions about its probable mechanisms of action based on extensive research conducted on this class of compounds.

The antimicrobial efficacy of phenolic compounds is significantly influenced by their chemical structure, including the nature and position of substituents on the aromatic ring. The presence of a halogen, such as chlorine, and an alkyl group, like ethyl, on the phenol backbone of this compound is expected to modulate its lipophilicity and hydrogen-bond acidity, which are key factors in its antimicrobial action.

Research into the structure-activity relationship of substituted phenols has consistently demonstrated that increasing the length of an alkyl chain can enhance antimicrobial activity up to a certain point, after which a "cut-off" effect is observed. This is attributed to a balance between the compound's ability to partition into the microbial cell membrane (lipophilicity) and its solubility in the aqueous phase.

The primary mode of action for chlorophenols is believed to be the disruption of microbial cell membranes and the uncoupling of oxidative phosphorylation. drugbank.com This disruption leads to a cascade of detrimental effects on the microbial cell.

General Antimicrobial Mechanisms of Halogenated Phenols:

Membrane Disruption: Phenolic compounds can intercalate into the lipid bilayer of the microbial cell membrane, altering its fluidity and permeability. This leads to the leakage of essential intracellular components such as ions, ATP, and nucleic acids, ultimately resulting in cell death. nih.gov

Enzyme Inhibition: These compounds can inhibit the activity of various microbial enzymes, particularly those located in the cell membrane or periplasm. This interference with vital metabolic processes contributes to their antimicrobial effect.

Protein Denaturation: At higher concentrations, phenols can cause the denaturation of both structural proteins and enzymes, leading to a complete loss of cellular function.

Uncoupling of Oxidative Phosphorylation: Chlorinated phenols, in particular, are known to act as uncouplers of oxidative phosphorylation. drugbank.com They disrupt the proton motive force across the inner mitochondrial or bacterial membrane, which is essential for ATP synthesis. This dissipation of the proton gradient effectively starves the cell of energy.

The degree of chlorination and the position of the chlorine atoms on the phenol ring are crucial in determining the strength of this uncoupling effect. drugbank.com

While specific research data on this compound's antimicrobial spectrum and efficacy is not extensively available, the general principles of halogenated phenols provide a solid foundation for understanding its potential applications in the development of new antimicrobial agents and preservatives. Further mechanistic studies would be necessary to fully elucidate the specific molecular targets and pathways affected by this particular compound.

Table of Structure-Activity Relationship Insights for Phenolic Antimicrobials

Structural FeatureInfluence on Antimicrobial ActivityProbable Contribution in this compound
Phenolic Hydroxyl Group Essential for activity; acts as a protonophore and facilitates membrane disruption.The core functional group responsible for its antimicrobial properties.
Chlorine Atom Increases lipophilicity and electron-withdrawing nature, enhancing membrane partitioning and potency.The chloro-substituent is expected to significantly contribute to its biocidal activity.
Ethyl Group Increases lipophilicity, which can enhance penetration into the microbial cell membrane.The ethyl group likely enhances its ability to disrupt the lipid bilayer of microbial membranes.
Substitution Pattern The relative positions of the substituents influence the compound's overall physicochemical properties and interaction with molecular targets.The specific meta-chloro and para-ethyl arrangement will define its unique activity profile.

Table of Postulated Antimicrobial Mechanisms of this compound based on Analogous Compounds

MechanismDescriptionSupporting Evidence from Phenolic Compounds
Cell Membrane Damage Increased permeability and leakage of cytoplasmic contents.Studies on various phenols and chlorophenols demonstrate membrane disruption. nih.gov
Inhibition of Cellular Respiration Uncoupling of oxidative phosphorylation, leading to ATP depletion.Chlorophenols are well-documented uncouplers of oxidative phosphorylation. drugbank.com
Enzyme Inactivation Inhibition of key metabolic enzymes.Phenolic compounds are known to inhibit microbial enzymes.

Future Directions and Interdisciplinary Research on 3 Chloro 4 Ethylphenol

Integration of Artificial Intelligence and Machine Learning in Predictive Modeling

Table 1: Key Descriptors in QSAR/QSPR Models for Phenolic Compounds
Descriptor TypeSpecific Descriptor ExamplePredicted PropertyRelevance to 3-Chloro-4-ethylphenol
Hydrophobicitylog P (Octanol-Water Partition Coefficient)Bioaccumulation, Membrane Permeability, ToxicityPredicts how the compound might distribute in biological systems and the environment.
ElectronicHammett Sigma (σ) ConstantReactivity, pKa, Biological Interaction StrengthQuantifies the electron-withdrawing/donating effects of the chloro and ethyl groups on the phenol (B47542) ring's reactivity.
TopologicalMolecular Connectivity IndicesBoiling Point, Solubility, Vapor PressureRelates the molecule's structure (branching, size) to its physical properties.
Quantum ChemicalHOMO/LUMO EnergiesRedox Potential, Reactivity, UV AbsorptionProvides insight into the molecule's electronic structure and potential for chemical reactions. nih.gov

The goal is to create robust, validated models that can virtually screen for potential applications or hazards of this compound and its derivatives, guiding future synthesis and testing efforts in a more targeted and efficient manner. nih.gov

Exploration of Novel Sustainable Synthetic Pathways and Production Methods

In line with the global shift towards green chemistry, future research will heavily focus on developing environmentally benign methods for synthesizing this compound. chemistryjournals.netnih.gov Traditional chemical syntheses often rely on harsh conditions, hazardous solvents, and multi-step processes that generate significant waste. jddhs.com The exploration of sustainable alternatives is crucial for reducing the environmental footprint of its production. patsnap.com

A primary area of investigation is biocatalysis, which employs enzymes to carry out chemical transformations. mdpi.com Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) and often exhibit high selectivity, reducing the formation of unwanted byproducts. chemistryviews.org For phenolic compounds, enzymes like laccases, tyrosinases, and peroxidases could be engineered to catalyze the specific chlorination and alkylation of a phenol precursor. mdpi.comgoogle.com This approach offers a cleaner, more energy-efficient alternative to conventional methods. nih.govresearchgate.net Another promising avenue is the use of greener solvents, such as water or supercritical fluids, to replace volatile and toxic organic solvents. jddhs.comucsb.edu

Table 2: Comparison of Synthetic Approaches for Phenol Derivatives
ParameterConventional SynthesisSustainable/Biocatalytic Synthesis
ReagentsOften involves hazardous materials (e.g., elemental chlorine).Benign reagents, enzymes. chemistryviews.org
SolventsVolatile organic compounds (VOCs).Water, bio-based solvents, or solvent-free conditions. jddhs.com
ConditionsHigh temperature and pressure.Ambient temperature and pressure.
ByproductsOften produces significant and sometimes toxic waste.Minimal byproducts due to high selectivity.
Energy UseHigh energy consumption.Lower energy requirements. chemistryjournals.net

Flow chemistry, which involves continuous processing in small reactors, also presents an opportunity for a more sustainable production process. This technology allows for better control over reaction parameters, improved safety, and reduced waste generation compared to traditional batch processing. ucsb.edu

Advanced Mechanistic Studies on Biological Interactions and Pathways

Understanding the precise mechanisms by which this compound interacts with biological systems is a critical area for future research. As a member of the chlorophenol class, it is known to exhibit toxicity, but the specific molecular pathways it affects are not fully elucidated. nih.govresearchgate.net These compounds are generally used as biocides, suggesting they interfere with fundamental cellular processes. afirm-group.com

Future studies will likely employ advanced "omics" technologies (genomics, proteomics, metabolomics) to obtain a comprehensive view of the cellular response to this compound exposure. This can help identify specific protein targets, affected metabolic pathways, and gene expression changes. Chlorophenols have been shown to be potential uncouplers of oxidative phosphorylation, endocrine disruptors, and even carcinogens. nih.gov Advanced research could clarify whether this compound shares these properties and determine its mode of action at the molecular level. For instance, investigating its interaction with key enzymes or cellular receptors could explain its toxic effects and potential for bioaccumulation. ablesci.com Understanding these interactions is fundamental to assessing its risk to human health and ecosystems. nih.gov

Emerging Environmental Concerns and Innovative Remediation Technologies

The presence of chlorophenols in the environment is a significant concern due to their persistence and toxicity. nih.govablesci.comcambridge.org Future research must address the environmental fate of this compound and develop innovative technologies for its removal from contaminated soil and water. usgs.gov

Bioremediation stands out as a key sustainable approach. nih.gov This involves using microorganisms that can degrade chlorophenols, breaking them down into less harmful substances. cambridge.orgnih.gov Research will focus on identifying and engineering novel bacterial or fungal strains with enhanced degradation capabilities for this compound. Another major area of development is Advanced Oxidation Processes (AOPs). researchgate.net These technologies utilize highly reactive species, such as hydroxyl radicals, to mineralize recalcitrant organic pollutants. mdpi.com

Table 3: Innovative Remediation Technologies for Chlorophenols
TechnologyMechanismAdvantagesResearch Focus
BioremediationMicrobial enzymes break down the pollutant. cambridge.orgCost-effective, environmentally friendly. nih.govIsolation of specialized microbes, genetic engineering for enhanced efficiency.
Photocatalysis (AOP)UV light and a catalyst (e.g., TiO₂) generate hydroxyl radicals. mdpi.comEffective for complete mineralization.Developing catalysts active under visible light, reactor design.
Fenton/Photo-Fenton (AOP)Hydrogen peroxide and iron salts produce hydroxyl radicals. nih.govRapid degradation rates.Optimizing pH and reagent dosage, reducing sludge production.
Ozonation (AOP)Ozone directly oxidizes the compound or generates radicals. researchgate.netStrong oxidizing power, no sludge.Catalytic ozonation, managing byproduct formation.
SonolysisHigh-frequency ultrasound creates collapsing bubbles (cavitation) that degrade pollutants.Effective for various organic compounds.Combining with other AOPs for synergistic effects. dntb.gov.ua

Combining different AOPs, or integrating them with bioremediation, could offer synergistic effects, leading to more efficient and complete removal of this compound from the environment. nih.gov

Design of Next-Generation Functional Materials Incorporating this compound Moieties

Beyond its current applications, the molecular structure of this compound offers potential as a building block (monomer) for novel functional materials. The phenolic hydroxyl group is a reactive site suitable for polymerization, while the chloro and ethyl substituents can impart specific properties to the resulting polymer.

Future research in materials science could explore the synthesis of new polymers and resins derived from this compound. For example, incorporating this moiety into polymer backbones could enhance properties such as:

Flame Retardancy: The presence of chlorine is known to contribute to flame-retardant properties in materials.

Biocidal Activity: The inherent antimicrobial nature of the chlorophenol structure could be leveraged to create materials with self-disinfecting surfaces.

Antioxidant Properties: Phenolic structures are known to act as antioxidants, and polymers containing these moieties could be designed for applications where preventing oxidative damage is crucial. mdpi.com

Researchers could synthesize a range of polyesters, polycarbonates, or epoxy resins using this compound as a key monomer and characterize their thermal, mechanical, and functional properties. This opens up possibilities for creating specialized materials for industries ranging from electronics and construction to medical devices and food packaging.

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis methods for 3-Chloro-4-ethylphenol, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves electrophilic aromatic substitution or alkylation of phenol derivatives. For example, chlorination of 4-ethylphenol using reagents like sulfuryl chloride (SO₂Cl₂) under controlled temperature (0–5°C) can yield the target compound. Optimization includes adjusting stoichiometry, solvent polarity (e.g., dichloromethane), and catalyst use (e.g., FeCl₃). Characterization via NMR and HPLC ensures purity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and fume hoods, to avoid dermal/ocular exposure. Storage should be in airtight containers at 2–8°C, away from oxidizing agents. Toxicity data from analogous chlorophenols suggest PAC-1 (2.1 mg/m³) as a safe exposure threshold. Spills require absorption with inert materials (e.g., diatomaceous earth) and disposal via hazardous waste protocols .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine chromatographic (HPLC, GC-MS) and spectroscopic techniques (¹H/¹³C NMR, FT-IR). For instance, NMR can confirm the ethyl group’s position (δ 1.2–1.4 ppm for CH₃, δ 2.5–2.7 ppm for CH₂) and chlorine substitution. Mass spectrometry (EI-MS) provides molecular ion validation (m/z ≈ 156.6) .

Advanced Research Questions

Q. What strategies are effective for studying this compound’s interactions with microbial systems?

  • Methodological Answer : Use minimum inhibitory concentration (MIC) assays to evaluate antimicrobial activity. For mechanistic insights, perform enzyme inhibition studies (e.g., binding to cytochrome P450 via UV-Vis spectroscopy) or transcriptomic analysis (RNA-seq) to identify upregulated stress-response genes in model organisms like E. coli .

Q. How can contradictions in toxicity data for this compound be systematically addressed?

  • Methodological Answer : Conduct a tiered literature review:

  • Step 1 : Screen titles/abstracts (e.g., using PubMed/TOXCENTRAL) with keywords like "chlorophenol toxicity" and "ethylphenol metabolites."
  • Step 2 : Full-text analysis of 95+ studies to compare experimental models (e.g., in vitro vs. rodent studies).
  • Step 3 : Validate discrepancies via dose-response assays and meta-analysis, accounting for variables like exposure duration and metabolic pathways .

Q. What advanced techniques elucidate environmental degradation pathways of this compound?

  • Methodological Answer : Simulate environmental conditions (e.g., UV exposure, soil/water matrices) and monitor degradation via LC-QTOF-MS to identify intermediates like quinones or chlorinated carboxylic acids. Isotopic labeling (¹⁴C-tracking) can quantify mineralization rates, while computational models (QSAR) predict persistence in aquatic systems .

Q. How can researchers design experiments to probe the compound’s reactivity in synthetic applications?

  • Methodological Answer : Perform kinetic studies under varying pH and temperature to assess nucleophilic substitution rates. Competitive reaction setups (e.g., with thiophenol vs. ethanol) reveal selectivity trends. DFT calculations (Gaussian 09) model transition states and activation energies for mechanistic validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.